molecular formula C13H11NO B2591736 3-ethynyl-N-(furan-2-ylmethyl)aniline CAS No. 369363-98-4

3-ethynyl-N-(furan-2-ylmethyl)aniline

Cat. No.: B2591736
CAS No.: 369363-98-4
M. Wt: 197.237
InChI Key: GAFNCQVEKQSJHY-UHFFFAOYSA-N
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Description

3-ethynyl-N-(furan-2-ylmethyl)aniline is an organic compound with the molecular formula C₁₃H₁₁NO It is characterized by the presence of an ethynyl group attached to the benzene ring and a furan-2-ylmethyl group attached to the nitrogen atom of the aniline

Scientific Research Applications

3-ethynyl-N-(furan-2-ylmethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety information for 3-ethynyl-N-(furan-2-ylmethyl)aniline indicates that it is a hazardous substance. The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact during pregnancy/while nursing .

Future Directions

The future research direction and development trend of the efficient synthesis for bio-based amines are prospected . This includes the development of more efficient and stable heterogeneous catalysts, and the study of the structure–activity relationship .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-N-(furan-2-ylmethyl)aniline typically involves the following steps:

    Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with an aniline derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling and nucleophilic substitution reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the ethynyl group, converting it to an ethyl group.

    Substitution: The aniline nitrogen can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenated compounds and strong bases are typically used for substitution reactions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Ethyl-substituted aniline derivatives.

    Substitution: Various N-substituted aniline derivatives.

Mechanism of Action

The mechanism of action of 3-ethynyl-N-(furan-2-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the furan-2-ylmethyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-ethynylaniline: Lacks the furan-2-ylmethyl group, making it less versatile in terms of hydrogen bonding interactions.

    N-(furan-2-ylmethyl)aniline: Lacks the ethynyl group, reducing its ability to participate in π-π interactions.

Uniqueness

3-ethynyl-N-(furan-2-ylmethyl)aniline is unique due to the presence of both the ethynyl and furan-2-ylmethyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.

Properties

IUPAC Name

3-ethynyl-N-(furan-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-2-11-5-3-6-12(9-11)14-10-13-7-4-8-15-13/h1,3-9,14H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFNCQVEKQSJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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